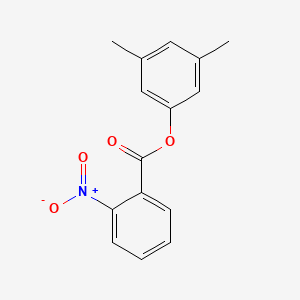
5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide, also known as PNU-120596, is a chemical compound that has been extensively studied for its potential use in treating various diseases. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes. 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has also been shown to inhibit the activity of the signaling pathway known as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for studying various cellular processes. However, one limitation of using 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is its relatively low potency, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent analogs of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide that may be more effective in treating various diseases. Another area of interest is the study of the long-term effects of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide on various cellular processes, as well as its potential use in combination with other drugs for the treatment of complex diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with furfurylamine to form an imine intermediate. This intermediate is then reacted with isoxazole-5-carboxylic acid to form the final product, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In Alzheimer's disease research, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to inhibit the production of beta-amyloid, a protein that is believed to play a key role in the development of the disease. In Parkinson's disease research, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-21-14-6-5-11(8-16(14)22-2)15-9-13(19-24-15)17(20)18-10-12-4-3-7-23-12/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFWHBQXIJPVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)

![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)


![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)


![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)


![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)